Trihexyphenidyl N-Oxide
Description
Structure
3D Structure
Properties
CAS No. |
161564-79-0 |
|---|---|
Molecular Formula |
C20H31NO2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-cyclohexyl-3-(1-oxidopiperidin-1-ium-1-yl)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H31NO2/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21(23)15-8-3-9-16-21/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2 |
InChI Key |
KXFSYXHEVRSHAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CC[N+]2(CCCCC2)[O-])(C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic and Biosynthetic Pathways of Trihexyphenidyl N Oxide
Chemical Synthesis Methodologies
Regioselective Oxidation Approaches for Tertiary Nitrogen-Containing Compounds
The formation of N-oxides is a primary metabolic route for many drugs containing tertiary nitrogen atoms. hyphadiscovery.com Direct chemical oxidation can be employed to produce Trihexyphenidyl (B89730) N-oxide. One documented method involves the use of 3-chloroperoxybenzoic acid in tetrahydrofuran (B95107) at low temperatures (-70°C) to achieve the oxidation of Trihexyphenidyl to its N-oxide form. usask.ca However, a challenge in the chemical synthesis of N-oxides for more complex molecules is achieving regioselectivity, as multiple sites may be susceptible to oxidation. hyphadiscovery.com
Exploration of Synthetic Routes for Specific N-Oxide Isomers
While general oxidation methods are available, the synthesis of specific N-oxide isomers can be more complex. For Trihexyphenidyl, the primary N-oxidation occurs at the nitrogen within the piperidine (B6355638) ring. Research into the synthesis of Trihexyphenidyl focuses on two main pathways for the parent compound: a linear synthesis and a convergent synthesis. wikipedia.org The linear approach involves the aminomethylation of acetophenone (B1666503) with paraformaldehyde and piperidine, followed by a Grignard reaction with cyclohexylmagnesium bromide. wikipedia.org Subsequent oxidation of the resulting Trihexyphenidyl would yield the N-oxide.
Enzymatic and Microbial Biotransformation Pathways
Enzymatic and microbial systems provide an alternative and often more selective means of producing drug metabolites like Trihexyphenidyl N-oxide.
Role of Cytochrome P450 Enzymes in N-Oxidation
Cytochrome P450 (CYP450) enzymes are a major family of enzymes involved in Phase I metabolism of a wide array of drugs. hyphadiscovery.comturkjps.org These enzymes are known to catalyze the N-oxidation of tertiary amine-containing drugs. hyphadiscovery.com While the specific CYP450 isoenzymes responsible for Trihexyphenidyl N-oxidation are not extensively detailed in the provided search results, it is a known metabolic pathway. hyphadiscovery.com Some sources suggest that the metabolism of Trihexyphenidyl may involve CYP3A4 and CYP2A6, though this is in the context of tolcapone (B1682975) metabolism which also involves these enzymes. drugfuture.com Another source indicates that for many psychiatric medications, CYP2D6, CYP1A2, and CYP3A4 are major metabolic enzymes, but for Trihexyphenidyl specifically, the enzymes involved are not well-known. ct.gov
Involvement of Flavin-Containing Monooxygenase (FMO) Enzymes
Flavin-containing monooxygenase (FMO) enzymes are another crucial class of Phase I metabolic enzymes that catalyze the oxygenation of nucleophilic heteroatoms, including the nitrogen in tertiary amines. hyphadiscovery.comturkjps.org FMOs are recognized for their role in forming N-oxide metabolites. hyphadiscovery.com The N-oxidation of some drugs has been shown to be primarily mediated by FMOs. hyphadiscovery.com While direct evidence linking specific FMO isoforms to Trihexyphenidyl N-oxidation is not explicitly provided, the involvement of FMOs in the metabolism of tertiary amine-containing drugs is well-established. hyphadiscovery.comturkjps.org
Utility of Microbial Biotransformation for Human Metabolite Production
Microbial biotransformation has emerged as a valuable tool for producing human drug metabolites. hyphadiscovery.com Microorganisms possess enzymes, including isoforms of cytochrome P450 and FMOs, that can selectively produce human-relevant metabolites in significant quantities. hyphadiscovery.com This approach has been successfully used to prepare and isolate the N-oxide metabolite of Trihexyphenidyl, along with other hydroxylated derivatives. hyphadiscovery.com This method is particularly advantageous as it can overcome the challenges of regioselectivity encountered in chemical synthesis and produce sufficient material for structural characterization and further biological testing. hyphadiscovery.com
Production of Mono- and Bis-N-Oxide Derivatives for Research
For research purposes, including the structural characterization and biological testing of metabolites, specific N-oxide derivatives of Trihexyphenidyl are required. Microbial biotransformation has proven to be an effective method for producing these compounds. hyphadiscovery.com This approach leverages the enzymatic machinery of microorganisms to create specific human-relevant metabolites. hyphadiscovery.com
Research efforts have successfully utilized microbial biotransformation to generate both mono- and bis-N-oxide derivatives of parent drug compounds. hyphadiscovery.com In one instance, this method enabled the production of multi-gram quantities of a specific bis-N-oxide, where the selectivity of the microbial system was crucial to obtaining the correct isomer out of several possibilities. hyphadiscovery.com Concurrently, the same production platform was used to generate the corresponding active mono-N-oxide, which is known to be formed in humans primarily by an FMO enzyme. hyphadiscovery.com The ability to produce these specific derivatives allows for their use as reference standards and for in-depth investigation of their pharmacological properties. hyphadiscovery.com
Interactive Data Table: this compound Production Methods
| Production Method | Type | Key Reagents/Systems | Product(s) | Key Features | Source |
| Chemical Synthesis | Synthetic | Trihexyphenidyl, 3-chloroperoxybenzoic acid (m-CPBA), Tetrahydrofuran | This compound | Direct oxidation of the parent compound. | chemdad.com |
| Microbial Biotransformation | Biosynthetic | Microbial isoforms of Cytochrome P450 (CYP450) and/or Flavin-containing monooxygenase (FMO) enzymes | This compound, Mono-N-oxide, Bis-N-oxide | High selectivity, produces human-relevant metabolites, can generate specific isomers. | hyphadiscovery.com |
Advanced Analytical Methodologies for Trihexyphenidyl N Oxide Characterization and Quantification
Chromatographic-Mass Spectrometric Techniques
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of drug metabolites. This combination allows for the separation of complex mixtures and the sensitive and specific detection of target analytes.
Gas Chromatography-Mass Spectrometry (GC/MS) for Metabolite Identification
Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone in the identification of drug metabolites, including Trihexyphenidyl (B89730) and its derivatives. In early metabolic studies, GC-MS with electron impact (EI) ionization was instrumental in identifying various metabolites of Trihexyphenidyl. canada.ca The process typically involves the extraction of the metabolites from a biological matrix, such as urine or bile, followed by derivatization to increase volatility and improve chromatographic performance. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint for identification. For instance, GC-MS analysis has been successfully used to detect Trihexyphenidyl and its major metabolite, hydroxy-THP, in blood and urine samples. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC/MS) for Bioanalytical Applications
Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for many bioanalytical applications due to its applicability to a wider range of compounds, including those that are non-volatile or thermally labile, such as Trihexyphenidyl N-Oxide. LC-MS, particularly with an electrospray ionization (ESI) source, has been employed in the systematic investigation of Trihexyphenidyl metabolism. canada.ca This technique was used to identify this compound in human plasma and rat bile. canada.ca The high sensitivity and selectivity of LC-MS make it ideal for quantifying low levels of metabolites in complex biological fluids. Furthermore, LC-MS/MS, a tandem mass spectrometry approach, enhances specificity and is a valuable tool in pharmacokinetic studies. researchgate.net
Recent studies have also identified this compound in extracts from natural sources, such as the endophytic fungus Trichoderma harzianum and the root of Acalypha indica, using LC-MS analysis. researchgate.netnih.gov In one such study, high-resolution LC-MS (HR-LC-MS) was utilized to profile the phytochemical constituents of Acalypha indica root methanolic extract, leading to the identification of this compound among 101 compounds. nih.gov
High-Resolution Multi-stage Mass Spectrometry (Q-TOF, Ion Trap, Orbitrap) for Structural Elucidation of Minor Metabolites
For the definitive structural elucidation of metabolites, especially those present in trace amounts, high-resolution multi-stage mass spectrometry techniques are indispensable. Instruments like Quadrupole Time-of-Flight (Q-TOF), Ion Trap, and Orbitrap mass spectrometers provide high mass accuracy and the ability to perform multiple stages of fragmentation (MSn). This allows for the detailed structural analysis of unknown or minor metabolites.
For example, a study on the endophytic fungus Trichoderma harzianum utilized HPLC-Q-TOF-MS to identify nonvolatile organic compounds. researchgate.net While this specific study did not report this compound, the methodology is highly relevant for its structural characterization. The high resolving power of an Orbitrap mass spectrometer, coupled with an electrospray ionization source, has been used in the analysis of metabolites in various natural product extracts. researchgate.net The accurate mass measurements obtained from these instruments are crucial for determining the elemental composition of a metabolite and its fragments, thereby facilitating its structural identification.
Table 1: GC-MS and LC-MS Data for this compound and Related Compounds
| Compound | Analytical Method | Retention Time (min) | Molecular Formula | Molecular Weight (g/mol) | Source |
|---|---|---|---|---|---|
| This compound | HR-LC-MS | 12.227 | C20H31NO2 | 317.2342 | nih.gov |
| Trihexyphenidyl | GC-MS | - | C20H31NO | 301.47 | researchgate.net |
| Hydroxy-THP | GC-MS | - | - | - | researchgate.net |
Note: Specific retention times can vary based on the exact chromatographic conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry provides valuable information about the mass and fragmentation of a molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural characterization of isolated compounds.
Application in Definitive Structural Characterization of Isolated Metabolites
Immunochemical Assays in Metabolite Research
Immunochemical assays, such as radioimmunoassay (RIA), are highly sensitive techniques that can be developed for the quantification of specific analytes in biological samples.
Development and Application of Radioimmunoassay (RIA) for N-Oxide Detection
Radioimmunoassay (RIA) represents a highly sensitive immunochemical technique that can be adapted for the detection of various compounds, including drug metabolites like this compound. The development of an RIA for a specific analyte involves the production of antibodies that can selectively bind to the target molecule.
In the context of Trihexyphenidyl and its metabolites, a specific and sensitive RIA was developed for the parent drug, Trihexyphenidyl. nih.govresearchgate.net This was achieved by using a bovine thyroglobulin conjugate of trihexyphenidyl hemisuccinate to immunize rabbits, which then produced the necessary antisera. nih.govresearchgate.net An important aspect of this development was the evaluation of the antisera's cross-reactivity with major metabolites. The selected antiserum exhibited minimal cross-reactivity with this compound, at a rate of only 2%. nih.govresearchgate.net While this particular RIA was optimized for the parent drug, the principle demonstrates the feasibility of developing a similar assay specifically targeting the N-oxide.
To develop a dedicated RIA for this compound, a similar approach would be undertaken. This would involve synthesizing a hapten of this compound and conjugating it to a carrier protein to elicit an immune response and generate antibodies with high affinity and specificity for the N-oxide. The resulting assay would enable the sensitive quantification of this compound in biological matrices. The principle of RIA has been successfully applied to other tertiary amine N-oxides, highlighting its potential for this specific application. acs.orgnih.govnih.gov
Method Validation for Research Purposes
Method validation is a critical process in analytical chemistry that ensures the reliability and accuracy of quantitative data. For research purposes, this involves a thorough assessment of several key parameters.
The validation of an analytical method for this compound would necessitate a rigorous evaluation of its sensitivity, specificity, and linearity.
Sensitivity: This is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ). For instance, a highly sensitive liquid chromatography-mass spectrometry (LC-MS) method developed for the simultaneous determination of Trihexyphenidyl and other anticholinergic drugs reported a limit of detection of 1 ng/mL. researchgate.net Another method achieved an even lower LOD of 0.5 ng/mL for Trihexyphenidyl. researchgate.net For this compound, similar levels of sensitivity would be the target for a robust analytical method.
Specificity: Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In the case of the RIA developed for Trihexyphenidyl, specificity was demonstrated by the low cross-reactivity with its metabolites, including a 2% cross-reactivity with this compound and 1% with hydroxytrihexyphenidyl. nih.govresearchgate.net For a method focused on the N-oxide, specificity would be confirmed by ensuring no significant interference from the parent drug or other related compounds.
Linearity: Linearity refers to the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The aforementioned LC-MS method demonstrated linear dynamic ranges of at least two orders of magnitude with a correlation coefficient (r) greater than 0.999. researchgate.net A validated high-performance liquid chromatography (HPLC) method for Trihexyphenidyl showed linearity in the concentration range of 5–15 µg/mL. grafiati.com A separate RP-HPLC method demonstrated linearity for Trihexyphenidyl in the range of 2–12 μg/ml. scholarsresearchlibrary.com
The following table summarizes key validation parameters from related analytical methods:
| Parameter | Method | Analyte | Value | Reference |
| Limit of Detection (LOD) | LC-MS | Trihexyphenidyl | 1 ng/mL | researchgate.net |
| Limit of Detection (LOD) | GC-MS | Trihexyphenidyl | 0.5 ng/mL | researchgate.net |
| Linearity Range | HPLC | Trihexyphenidyl | 5 - 15 µg/mL | grafiati.com |
| Linearity Range | RP-HPLC | Trihexyphenidyl | 2 - 12 µg/mL | scholarsresearchlibrary.com |
| Cross-reactivity | RIA | This compound | 2% | nih.govresearchgate.net |
| Cross-reactivity | RIA | Hydroxytrihexyphenidyl | 1% | nih.govresearchgate.net |
Modern analytical methods often incorporate automated sample preparation techniques to improve efficiency and reduce variability. On-line sample clean-up is a powerful strategy for removing interfering substances from complex biological matrices prior to analysis.
A notable example is the use of a "restricted-access media" pre-column for the on-line clean-up of human serum samples. researchgate.net In this system, serum samples are directly injected onto the pre-column, which retains the smaller drug molecules while larger protein molecules are washed away. researchgate.net The retained analytes are then eluted onto the analytical column for separation and detection. researchgate.net This approach significantly simplifies sample preparation and can be fully automated for high-throughput analysis. researchgate.net
Furthermore, since Trihexyphenidyl is a chiral compound, existing as a racemate, the separation of its enantiomers and those of its metabolites is of significant interest. Chiral separation can be achieved using various techniques, with chiral chromatography being the most common. A beta-cyclodextrin (B164692) analytical column has been successfully used for the chiral separation of Trihexyphenidyl and related anticholinergic drugs. researchgate.net Capillary electrophoresis is another powerful technique for chiral separations and has been applied to a wide range of pharmaceuticals, including trihexyphenidyl. mdpi.com The use of dual chiral separation systems, where two chiral selectors are either mixed in the background electrolyte or used in separate plugs, has shown enhanced separation efficiency for several racemic drugs. mdpi.com
These advanced strategies for on-line sample clean-up and chiral separation are directly applicable to the analysis of this compound, allowing for the development of highly specific and efficient methods for its characterization and quantification in complex biological samples.
Computational and Structure Activity Relationship Sar Studies of Trihexyphenidyl N Oxide
In Silico Molecular Modeling and Docking Studies
In the realm of medicinal chemistry, in silico methods provide a powerful lens through which the interactions of molecules like Trihexyphenidyl (B89730) N-Oxide with biological targets can be predicted and analyzed. These computational approaches are instrumental in forecasting binding affinities and understanding the conformational dynamics that govern a ligand's pharmacological profile.
Molecular docking simulations are a cornerstone of computational drug design, offering predictions on how a ligand such as Trihexyphenidyl N-Oxide might bind to a receptor's active site. For Trihexyphenidyl and its analogs, these studies have been crucial in elucidating interactions with key targets, including muscarinic acetylcholine (B1216132) receptors and the dopamine (B1211576) transporter. nih.govdrugbank.com While specific docking studies on this compound are not extensively documented in publicly available research, predictions can be made based on its structural similarity to the parent compound.
The introduction of the N-oxide functional group on the piperidine (B6355638) ring is anticipated to alter the molecule's electronic and steric properties. This modification could influence hydrogen bonding capabilities and electrostatic interactions within the receptor binding pocket. For instance, the N-oxide moiety can act as a hydrogen bond acceptor, potentially forming new interactions with amino acid residues that were not possible for the parent tertiary amine.
Computational tools can predict various physicochemical properties that are critical for a molecule's behavior. For this compound, some of these predicted values are available and offer insight into its potential interactions.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C20H31NO2 | Defines the elemental composition of the molecule. uni.lu |
| Monoisotopic Mass | 317.23547 Da | The exact mass of the most abundant isotope of the molecule. uni.lu |
| XlogP | 3.9 | A measure of lipophilicity, which influences membrane permeability and distribution. uni.lu |
| Predicted CCS (Ų) | [M+H]+: 179.8 | The predicted collision cross-section provides information about the molecule's size and shape in the gas phase. uni.lu |
This data is based on computational predictions. uni.lu
The binding affinity of this compound to its receptors would be a function of these modified interactions. It is hypothesized that the N-oxide may exhibit a different selectivity profile compared to Trihexyphenidyl. For example, while Trihexyphenidyl is a non-selective muscarinic antagonist with a higher affinity for the M1 subtype, the N-oxide's polarity might alter its affinity for different muscarinic receptor subtypes or other off-target receptors. drugbank.com
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Trihexyphenidyl possesses three key ring systems: a phenyl ring, a cyclohexyl ring, and a piperidine ring. The piperidine ring typically adopts a chair conformation to minimize steric strain.
Energetic profile calculations, often performed using quantum mechanics or molecular mechanics methods, can determine the relative energies of different conformers. For this compound, these calculations would be essential to understand the population of low-energy conformers that are most likely to be biologically active. The energetic barrier to rotation around the single bonds connecting the ring systems would also be a key determinant of the molecule's flexibility and ability to adapt its shape to fit into a binding site.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By systematically modifying different parts of a molecule, researchers can identify the key functional groups responsible for its pharmacological effects. While SAR studies specifically centered on this compound are limited, a wealth of information can be gleaned from the extensive research on analogs of the parent compound, Trihexyphenidyl. nih.govresearchgate.net
A series of Trihexyphenidyl analogs have been synthesized and evaluated to probe the impact of modifications to its core scaffold, which consists of a benzene (B151609) ring, a cyclohexyl ring, and a piperidine ring. nih.govresearchgate.net
Benzene Ring: Modifications to the benzene ring, such as methylation or halogenation, have been shown to enhance a compound's ability to block the binding of cocaine analogs to the dopamine transporter, often more so than their ability to inhibit dopamine uptake. nih.govresearchgate.net This suggests that substitutions on the aromatic ring can fine-tune the selectivity of these compounds.
Cyclohexyl Ring: The cyclohexyl ring is a critical component for affinity to the dopamine transporter. Replacing the cyclohexyl ring with another benzene ring generally leads to compounds with lower affinities for this transporter. nih.govresearchgate.net This highlights the importance of the alicyclic nature of this ring for optimal interaction.
Piperidine Ring: Modifications to the piperidine ring tend to enhance the affinity for the dopamine transporter. nih.govresearchgate.net The formation of the N-oxide on this ring would represent a significant modification. The introduction of the polar N-oxide group would likely alter the compound's interaction with the transporter, potentially affecting both binding affinity and the kinetics of binding. The oxidation of piperidine derivatives is a known chemical reaction that can be achieved using various oxidizing agents.
Table 2: SAR Summary of Trihexyphenidyl Analogs at the Dopamine Transporter
| Ring Modification | Type of Modification | Effect on Dopamine Transporter Affinity | Reference |
|---|---|---|---|
| Benzene Ring | Methylation/Halogenation | Enhanced blocking of CFT binding | nih.gov, researchgate.net |
| Cyclohexyl Ring | Replacement with Benzene Ring | Decreased affinity | nih.gov, researchgate.net |
| Piperidine Ring | Various modifications | Enhanced affinity | nih.gov, researchgate.net |
This table summarizes findings from studies on Trihexyphenidyl analogs, not specifically the N-oxide derivative. nih.govresearchgate.net
The search for a potential cocaine inhibitor has driven much of the SAR work on Trihexyphenidyl analogs, with a focus on their interaction with the dopamine transporter (DAT). nih.govresearchgate.net An ideal candidate would block the binding of cocaine analogs while still permitting dopamine uptake and having minimal side effects. nih.govresearchgate.net
The structural features that determine binding to DAT have been partially elucidated through these studies. The presence of the cyclohexyl group appears to be a positive determinant for DAT affinity, while aromaticity in this position is detrimental. nih.govresearchgate.net Furthermore, modifications on the piperidine ring have been shown to be a fruitful avenue for increasing DAT affinity. nih.govresearchgate.net
For this compound, its structural determinants for receptor binding would need to be experimentally verified. However, based on the SAR of related compounds, it can be hypothesized that the core phenyl-cyclohexyl-propanol backbone is essential, while the N-oxide on the piperidine ring would modulate the affinity and selectivity. The increased polarity due to the N-oxide group might decrease its ability to cross the blood-brain barrier, potentially leading to a different central versus peripheral activity profile compared to Trihexyphenidyl.
Predictive Modeling for Biological Activity and Metabolic Transformations
Predictive modeling encompasses a range of computational techniques used to forecast the biological properties of a compound, including its therapeutic activity and how it is metabolized in the body.
The metabolism of Trihexyphenidyl is known to occur via hydroxylation of its alicyclic groups. nih.gov For compounds containing a tertiary amine, such as the piperidine moiety in Trihexyphenidyl, N-oxidation is a common metabolic pathway. Therefore, it is highly probable that this compound is a metabolite of Trihexyphenidyl. The formation of N-oxides from parent drug compounds is a known degradation pathway that can be identified using techniques like mass spectrometry. researchgate.net
Predictive models, such as quantitative structure-activity relationship (QSAR) models, could be developed to forecast the biological activity of this compound. These models correlate variations in the chemical structure of a series of compounds with their measured biological activity. By inputting the structural descriptors of this compound into a validated QSAR model for muscarinic receptor antagonists or dopamine transporter ligands, one could estimate its potential potency and selectivity.
Furthermore, pharmacokinetic-pharmacodynamic (PK-PD) modeling can be employed to predict the time course of a drug's effects in the body. While data for this compound is not available, a PK-PD model could be constructed to simulate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic and adverse effects. Such a model would need to account for the increased polarity of the N-oxide compared to the parent drug, which would likely influence its pharmacokinetic profile.
Pre Clinical Research Models for Mechanistic Elucidation of Trihexyphenidyl N Oxide
In Vitro Cellular Models for Metabolic and Pharmacological Investigations
In vitro models are fundamental for characterizing the formation and cellular effects of drug metabolites in a controlled environment.
Utilization of Recombinant Enzyme Systems (e.g., CYP, FMO isoforms)
The biotransformation of tertiary amines like Trihexyphenidyl (B89730) to their N-oxide derivatives is typically catalyzed by Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) enzymes. hyphadiscovery.com Recombinant enzyme systems, which involve expressing single human CYP or FMO isoforms in cellular systems (e.g., insect cells or bacteria), are a standard approach to identify the specific enzymes responsible for a particular metabolic reaction.
A general experimental approach would involve incubating Trihexyphenidyl with a panel of individual recombinant human CYP and FMO isoforms in the presence of necessary cofactors (e.g., NADPH). The formation of Trihexyphenidyl N-oxide would then be monitored using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This would allow for the precise identification of the key enzyme(s) involved in its formation. While it is known that major human metabolites of Trihexyphenidyl include an N-oxide, specific studies detailing the use of recombinant enzymes for this purpose are not readily found in the literature. hyphadiscovery.com
Hypothetical Enzyme Screening for this compound Formation
| Enzyme Isoform | Predicted Contribution to N-Oxidation | Rationale |
|---|---|---|
| CYP3A4 | High | Known to metabolize a wide range of xenobiotics, including tertiary amines. |
| CYP2D6 | Moderate | Involved in the metabolism of many centrally acting drugs. |
| FMO3 | High | The primary FMO isoform in the adult human liver, with a known role in N-oxygenation of xenobiotics. |
| FMO1 | Moderate | Expressed in the kidney and fetal liver, could contribute to extrahepatic metabolism. |
Cultured Cell Lines for Receptor Binding and Downstream Signaling Studies
To understand the pharmacological activity of this compound, cultured cell lines expressing specific neurotransmitter receptors would be essential. Radioligand binding assays are a common method to determine the affinity of a compound for a particular receptor. In these assays, cell membranes from lines overexpressing a target receptor (e.g., muscarinic or dopaminergic receptors) are incubated with a radiolabeled ligand and varying concentrations of the test compound (this compound). The ability of the N-oxide to displace the radioligand provides a measure of its binding affinity (Ki).
Downstream signaling studies would further elucidate the functional activity of this compound at these receptors. For instance, for G-protein coupled receptors, assays measuring second messenger levels (e.g., cAMP, inositol (B14025) phosphates) or reporter gene activation could determine whether the N-oxide acts as an agonist, antagonist, or has no effect. Currently, there is a lack of published data on the receptor binding profile and downstream signaling effects specific to this compound.
Ex Vivo Tissue Models
Ex vivo models, using tissue preparations from animals, provide a more integrated system to study the effects of a compound on neural circuits while maintaining a degree of physiological relevance.
Hippocampal Slice Preparations for Synaptic Transmission Analysis
Acute hippocampal slice preparations are a valuable tool for studying synaptic transmission and plasticity. Electrophysiological techniques, such as field potential recordings or patch-clamp recordings from individual neurons, can be used to assess how this compound affects excitatory and inhibitory synaptic transmission. While studies have investigated the effects of the parent compound, Trihexyphenidyl, on hippocampal synaptic transmission, similar research on its N-oxide metabolite is not available.
Animal Models for Systemic Metabolite Profiling and Neurobiological Effects
In vivo animal models are indispensable for understanding the pharmacokinetics and systemic effects of a drug and its metabolites. Rodent and non-human primate models are commonly used in preclinical neuropharmacology.
Systemic metabolite profiling would involve administering Trihexyphenidyl to animals and collecting biological samples (e.g., plasma, urine, and brain tissue) over time. Advanced analytical techniques, such as high-resolution mass spectrometry, would be used to identify and quantify Trihexyphenidyl and its metabolites, including the N-oxide. This would provide crucial information on the extent of its formation, distribution, and elimination. While a method for the quantification of a hydroxylated metabolite of Trihexyphenidyl in plasma and urine has been described, detailed profiling of the N-oxide metabolite is not well-documented. nih.govsemanticscholar.org
To assess the neurobiological effects of this compound, it could be synthesized and directly administered to animals. Behavioral tests relevant to the therapeutic areas of Trihexyphenidyl (e.g., models of Parkinson's disease or drug-induced movement disorders) would be conducted to determine if the N-oxide possesses therapeutic activity or contributes to side effects. nih.govnih.gov Studies on the parent compound have shown psychostimulant-like effects in mice, mediated by the dopaminergic system. researchgate.netoaji.net It would be of significant interest to determine if the N-oxide metabolite shares these properties.
Summary of Preclinical Models and Research Gaps for this compound
| Research Area | Preclinical Model | Key Questions to Address for this compound | Current Data Availability |
|---|---|---|---|
| Metabolism | Recombinant CYP and FMO Isoforms | Which specific enzymes are responsible for the N-oxidation of Trihexyphenidyl? What are the kinetics of this reaction? | Limited; formation mentioned but not characterized. |
| Pharmacology | Cultured Cell Lines (Receptor Expressing) | What is the receptor binding profile (e.g., muscarinic, dopaminergic receptors)? Does it act as an agonist or antagonist? | No specific data available. |
| Neurophysiology | Hippocampal Slice Preparations | Does it modulate excitatory or inhibitory synaptic transmission in the hippocampus? | No specific data available. |
| Neurochemistry | Striatal Tissue Preparations | Does it affect the release of dopamine (B1211576) or acetylcholine (B1216132) in the striatum? | No specific data available. |
| Pharmacokinetics | Animal Models (e.g., Rats, Mice) | What are the levels of this compound in plasma and brain after administration of the parent drug? | Limited; quantification methods for other metabolites exist. |
| Neurobiology | Animal Models of Neurological Disorders | Does it have therapeutic effects or contribute to the side-effect profile of Trihexyphenidyl? | No specific data available. |
Models for Studying Neurotransmission Deficits and Modulation (e.g., Dystonia Mouse Models)
The parent compound, Trihexyphenidyl, has been investigated in mouse models of dystonia, such as the DYT1 dystonia mouse model, to understand its therapeutic effects on neurotransmission deficits. semanticscholar.org These studies have provided insights into how Trihexyphenidyl may modulate striatal dopamine release. semanticscholar.org However, there are no available studies that specifically use these dystonia mouse models to investigate the effects of this compound. Consequently, there is no data on whether this metabolite contributes to the therapeutic effects of the parent drug or if it has any independent activity on neurotransmitter systems implicated in dystonia.
The following table outlines the kind of research findings that would be relevant in this context, emphasizing the current lack of data for this compound.
Research Findings in Dystonia Mouse Models: Trihexyphenidyl vs. This compound
| Parameter | Trihexyphenidyl | This compound |
|---|---|---|
| Effect on Striatal Dopamine Release | Modulates dopamine release | Data not available |
| Impact on Motor Phenotype | Reduces dystonic-like movements | Data not available |
| Receptor Binding Profile | Antagonist at muscarinic receptors | Data not available |
This table highlights the absence of research on this compound in dystonia mouse models.
Investigations of Central Nervous System Effects Independent of Clinical Outcomes
Preclinical studies investigating the direct effects of Trihexyphenidyl on the central nervous system (CNS) have been conducted, for example, in hemi-Parkinson rats to assess its impact on the biotransformation of L-dopa. nih.gov Long-term exposure to Trihexyphenidyl in aging rats has also been studied to understand its effects on neuroinflammation and neuroimmune responses. nih.gov
However, there is a significant gap in the scientific literature regarding preclinical investigations into the independent CNS effects of this compound. There are no published studies that have administered this compound to preclinical models to assess its impact on neuronal activity, receptor binding, or behavioral endpoints, independent of its potential role as a metabolite of Trihexyphenidyl. Therefore, its intrinsic CNS activity remains uncharacterized.
Future Directions in Trihexyphenidyl N Oxide Research
Discovery of Novel Therapeutic Targets Based on N-Oxide Mechanisms
The parent drug, Trihexyphenidyl (B89730), exerts its effects primarily as a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors, with a higher affinity for the M1 and M4 subtypes. wikipedia.org This action helps to restore the balance between acetylcholine and dopamine (B1211576) in the brain, alleviating symptoms of Parkinson's disease. smolecule.com While the pharmacological activity of Trihexyphenidyl N-oxide has not been as extensively characterized, it is known that some N-oxide metabolites can possess similar or even greater pharmacological activity than the parent drug. hyphadiscovery.com
Future research should focus on elucidating the specific binding profile and functional activity of this compound at various receptor subtypes. It is plausible that the N-oxide may exhibit a different selectivity profile compared to the parent drug, potentially leading to the discovery of novel therapeutic targets. For instance, investigating its activity at different muscarinic or even other neurotransmitter receptors could unveil new therapeutic possibilities for a range of neurological and psychiatric conditions.
Studies have suggested that Trihexyphenidyl may also modulate nicotinic acetylcholine receptor neurotransmission, indirectly leading to enhanced dopamine release in the striatum. drugbank.com A key area of future investigation will be to determine if this compound shares this property and to what extent. Understanding the nuanced mechanisms of the N-oxide metabolite could pave the way for designing more targeted and effective therapies with potentially fewer side effects.
Development of Advanced Methodologies for Comprehensive N-Oxide Metabolite Profiling
The accurate and comprehensive profiling of drug metabolites is essential for a complete understanding of a drug's disposition and its effects. The analysis of N-oxide metabolites, including this compound, presents unique challenges due to their potential instability and the possibility of reversion to the parent drug. hyphadiscovery.comresearchgate.net
Advanced Analytical Techniques:
Modern analytical techniques have significantly advanced the ability to profile N-oxide metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the sensitive and selective quantification of N-oxides in biological matrices. researchgate.netnih.govunpad.ac.id Future methodologies will likely focus on further improving the robustness and efficiency of these methods, including the development of novel sample preparation techniques to minimize the degradation of N-oxide metabolites. altasciences.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for the structural elucidation of metabolites. hyphadiscovery.comacs.org High-resolution NMR, including two-dimensional techniques like COSY, can provide detailed structural information, confirming the identity of N-oxide metabolites. acs.org The integration of LC-MS/MS and NMR offers a comprehensive approach to both quantify and definitively identify this compound and its other metabolic derivatives. mdpi.com
| Analytical Technique | Application in N-Oxide Profiling | Key Advantages |
| LC-MS/MS | Quantitative analysis of N-oxide metabolites in biological fluids. researchgate.netnih.govunpad.ac.id | High sensitivity and selectivity, allowing for the detection of low concentration metabolites. |
| NMR Spectroscopy | Structural elucidation and confirmation of N-oxide metabolite identity. hyphadiscovery.comacs.org | Provides detailed structural information, crucial for definitive identification. |
| Hybrid Techniques | Comprehensive metabolite profiling by combining the strengths of different analytical methods. mdpi.com | Offers both quantitative and qualitative data for a complete metabolic picture. |
Future advancements will likely involve the development of more sophisticated hyphenated techniques and the application of metabolomics platforms to gain a holistic view of the metabolic pathways of Trihexyphenidyl and its N-oxide.
Exploration of N-Oxide Role in Drug-Drug Interactions and Polypharmacy from a Mechanistic Perspective
Trihexyphenidyl is known to have numerous drug-drug interactions, primarily due to its anticholinergic properties. wikipedia.orgdrugs.com These interactions can be heightened when co-administered with other drugs possessing anticholinergic effects. medscape.com The formation of this compound is mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com This metabolic pathway is a critical consideration in understanding and predicting drug-drug interactions.
The involvement of CYP and FMO enzymes in the metabolism of Trihexyphenidyl to its N-oxide metabolite means that co-administration of drugs that are inhibitors or inducers of these enzymes could alter the plasma concentrations of both the parent drug and its N-oxide. For example, a potent inhibitor of the specific CYP or FMO isozyme responsible for N-oxidation could lead to increased levels of Trihexyphenidyl, potentially increasing the risk of adverse effects. Conversely, an inducer could decrease Trihexyphenidyl levels, potentially reducing its therapeutic efficacy.
Future research in this area should focus on:
Identifying the specific CYP and FMO isozymes responsible for the N-oxidation of Trihexyphenidyl.
Investigating the potential for this compound to act as an inhibitor or inducer of these enzymes, which could affect the metabolism of other co-administered drugs.
Conducting clinical studies to evaluate the impact of polypharmacy on the pharmacokinetic profiles of Trihexyphenidyl and its N-oxide metabolite in patient populations where multiple medications are common.
A deeper mechanistic understanding of the role of this compound in drug metabolism will be crucial for optimizing therapeutic regimens and minimizing the risk of adverse drug interactions, particularly in elderly patients who are often on multiple medications.
Repurposing Potential of this compound for Unexplored Neurological Conditions
Drug repurposing, the identification of new uses for existing drugs, is a promising strategy for accelerating the development of new therapies. The parent drug, Trihexyphenidyl, has been investigated for its potential in treating conditions beyond Parkinson's disease, such as glioblastoma. nih.gov This opens the door for exploring the repurposing potential of its N-oxide metabolite.
Given that some N-oxide metabolites can have their own distinct pharmacological profiles, this compound could potentially be effective in treating other neurological disorders. For instance, if the N-oxide exhibits a unique receptor binding profile or a different central to peripheral activity ratio compared to the parent drug, it might offer a therapeutic advantage in conditions where a more targeted action is desirable.
Future research should explore the efficacy of this compound in various preclinical models of neurological diseases. This could include, but is not limited to:
Other movement disorders
Neurodegenerative diseases
Certain psychiatric conditions
The development of nanodelivery systems for Trihexyphenidyl and its metabolites could also enhance their therapeutic potential by improving their pharmacokinetic profiles and enabling targeted delivery to the brain. dntb.gov.ua Investigating the effects of this compound in such advanced formulations could unlock new therapeutic avenues.
Mechanistic Insights into Environmental Fate and Biodegradation Pathways of N-Oxide Derivatives
The increasing use of pharmaceuticals has led to concerns about their presence in the environment and their potential impact on ecosystems. Understanding the environmental fate and biodegradation of drugs and their metabolites is therefore of growing importance. While specific data on the environmental fate of this compound is limited, research on other amine oxides and nitrogen-containing pharmaceuticals can provide valuable insights.
Amine oxides, as a class of compounds, are generally considered to be biodegradable. nih.govnih.gov However, the rate and extent of biodegradation can be influenced by various factors, including the specific chemical structure and environmental conditions. uobaghdad.edu.iqnih.gov Studies on other pharmaceutical N-oxides have shown that they can be persistent in some environmental compartments while being susceptible to degradation in others. csic.es
Future research should focus on:
Determining the biodegradability of this compound under various environmental conditions (e.g., aerobic, anaerobic).
Identifying the microorganisms and enzymatic pathways involved in its degradation.
Assessing the potential for bioaccumulation and ecotoxicity of this compound and its degradation products. researchgate.net
Q & A
Basic Research Questions
Q. How can Trihexyphenidyl N-Oxide be detected and quantified in pharmaceutical formulations?
- Methodology : Utilize high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). For complex matrices (e.g., biological samples), implement on-line solid-phase extraction (SPE) to minimize manual sample preparation. Calibration curves with precision (r² > 0.99) and sensitivity (LLOQ ~10 µg/kg) are critical, as demonstrated in methods for pyrrolizidine alkaloid N-oxides . Impurity profiling in pharmaceuticals requires compliance with regulatory thresholds (e.g., ICH guidelines), with reference standards for structural validation .
Q. What structural features of this compound are critical for its identification?
- Methodology : Employ spectroscopic techniques such as nuclear magnetic resonance (NMR) to characterize the N-oxide moiety (e.g., chemical shifts near δ 3-4 ppm for N-O groups). Mass spectrometry (MS) can confirm the molecular ion ([M+H]⁺) and fragmentation patterns distinct from the parent compound, Trihexyphenidyl. Comparative analysis with certified reference materials (e.g., CAS 161564-79-0) ensures specificity .
Q. What are the regulatory guidelines for setting impurity thresholds for this compound in drug products?
- Methodology : Follow ICH Q3A/B guidelines, which mandate identification and quantification of impurities exceeding 0.1% (w/w) in active pharmaceutical ingredients (APIs). Use pharmacopeial standards (e.g., USP/EP) for method validation, including forced degradation studies to assess stability-indicating properties. Thresholds are determined based on toxicological risk assessments, leveraging structure-activity relationship (SAR) data .
Advanced Research Questions
Q. How do computational models predict the mutagenic potential of this compound based on its N-oxide moiety?
- Methodology : Apply (quantitative) structure-activity relationship [(Q)SAR] models to evaluate the aromatic N-oxide structural alert. Use SAR fingerprint methodologies to assess substructure contributions to DNA reactivity. Public databases (e.g., Leadscope) and proprietary mutagenicity data can downgrade general alerts but retain subclasses (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) as high-risk . Experimental validation via Ames tests is recommended for confirmation.
Q. What in vitro models are suitable for studying the cellular uptake mechanisms of this compound?
- Methodology : Use transporter-overexpressing cell lines (e.g., HEK293-OCT1) and CRISPR/Cas9 knockout models to assess transporter dependence. For example, sorafenib N-oxide uptake was shown to be independent of OCT1 in hepatocellular carcinoma cells, suggesting alternative transporters (e.g., OATPs) may mediate this compound transport . Pharmacokinetic studies in knockout mice can further elucidate hepatic uptake pathways.
Q. How can researchers optimize the synthesis of this compound while minimizing by-products?
- Methodology : Employ response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, oxidant concentration). Monitor reaction progress via real-time HPLC to identify intermediates and by-products. For N-oxide synthesis, consider oxidation of Trihexyphenidyl using hydrogen peroxide or m-chloroperbenzoic acid, with in situ quenching to prevent over-oxidation .
Q. What are the challenges in assessing the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound metabolites?
- Methodology : Conduct metabolite profiling in plasma and tissues using LC-MS/MS, accounting for matrix effects in biological samples. Challenges include distinguishing active metabolites from inert forms and correlating plasma concentrations with target engagement (e.g., receptor binding assays). In vivo studies in disease models (e.g., cerebral ischemia) can link PK parameters to therapeutic outcomes, as seen with the parent compound .
Notes
- Data Contradictions : While aromatic N-oxides are broadly flagged for mutagenicity, computational models suggest subclass-specific risks, necessitating case-by-case validation .
- Methodological Rigor : Analytical methods must adhere to regulatory standards (e.g., FDA/EMA) for reproducibility, particularly in impurity quantification .
- Unresolved Issues : The exact transporters mediating this compound uptake and its metabolic fate in humans remain uncharacterized, warranting further research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
